Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-

antisense oligonucleotide RNA binding affinity thermodynamic stability

2'-O-NMA guanosine is a modified ribonucleoside for ASO/SSO research. It provides 3-4x potency over MOE in SSOs (validated in SMN2 and SCN1A models), equivalent PTEN knockdown as MOE in ASOs with normal safety profiles, and enhanced 3'-exonuclease stability at termini. The NMA group's unique hydration architecture (confirmed by X-ray crystallography, PDB 1xux) cannot be mimicked by 2'-O-Me or 2'-O-MOE. Choose NMA for potency-critical neurological SSOs, IP-flexible ASO programs, or terminal stabilization. 98% purity. CAS 1025783-28-1.

Molecular Formula C13H18N6O6
Molecular Weight 354.32 g/mol
Cat. No. B14763370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-
Molecular FormulaC13H18N6O6
Molecular Weight354.32 g/mol
Structural Identifiers
SMILESCNC(=O)COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C13H18N6O6/c1-15-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(19)17-13(14)18-11(7)23/h4-5,8-9,12,20,22H,2-3H2,1H3,(H,15,21)(H3,14,17,18,23)/t5-,8-,9-,12-/m1/s1
InChIKeyXCBBSCIDZZKOBD-JJNLEZRASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine 2'-O-[2-(methylamino)-2-oxoethyl] Procurement Guide: Chemical Identity, CAS 1025783-28-1, and Core Structural Attributes


Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- (also designated 2'-O-NMA guanosine) is a synthetically modified ribonucleoside bearing an N-methylacetamide substituent at the 2'-oxygen position of the ribose moiety [1]. This compound has the molecular formula C13H18N6O6, a molecular weight of 354.32 g/mol, and is assigned CAS Registry Number 1025783-28-1 . The 2'-O-[2-(methylamino)-2-oxoethyl] (NMA) modification is engineered to enhance the pharmacological properties of oligonucleotides by improving RNA binding affinity while maintaining resistance to nuclease degradation [2]. As a phosphoramidite building block, this modified nucleoside is incorporated into antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs) for therapeutic research applications [2].

Why Guanosine 2'-O-[2-(methylamino)-2-oxoethyl] Cannot Be Casually Substituted with 2'-O-Methyl, 2'-O-MOE, or 2'-Fluoro Analogs


Casual substitution among 2'-O-modified guanosine analogs in oligonucleotide research is not scientifically defensible because the structural and biophysical consequences of the 2'-modification are exquisitely sensitive to the specific substituent chemistry [1]. The NMA (2'-O-[2-(methylamino)-2-oxoethyl]) group, with its unique combination of an amide carbonyl, an amino nitrogen, and an extended side chain, establishes a distinct hydrogen-bonding network and water-trapping architecture that is not replicated by the simpler methyl ether (2'-O-Me) or the methoxyethyl ether (2'-O-MOE) substituents [2]. As demonstrated by high-resolution X-ray crystallography, the NMA substituent adopts an extended C3'-endo conformation and uses either its carbonyl oxygen or amino nitrogen to trap structured water molecules between the phosphate backbone and the sugar, a hydration pattern that directly underpins enhanced RNA affinity [2]. This precise stereoelectronic arrangement cannot be mimicked by the single oxygen atom of 2'-O-Me or the ether oxygen of 2'-O-MOE, and substitution with a closely related N-methylcarbamate (NMC) group—differing by only a single atom—drastically reduces rather than improves RNA binding affinity [2].

Quantitative Comparative Evidence: Guanosine 2'-O-[2-(methylamino)-2-oxoethyl] vs. 2'-O-MOE, 2'-O-Me, and NMC Analogs


RNA Binding Affinity: 2'-O-NMA Guanosine Matches 2'-O-MOE Guanosine and Vastly Outperforms 2'-O-NMC

Incorporation of 2'-O-[2-(methylamino)-2-oxoethyl] (NMA) residues into antisense oligonucleotides (AONs) confers RNA binding affinity comparable to that achieved with 2'-O-methoxyethyl (MOE) modifications, the benchmark second-generation ASO chemistry used in seven FDA-approved drugs [1]. By contrast, the closely related 2'-O-(N-methylcarbamate) (NMC) modification, which differs structurally from NMA by only a single atom, drastically reduces RNA affinity [2]. High-resolution crystal structures (PDB: 1xux) reveal that NMA adopts an extended C3'-endo conformation and traps structured water molecules between the phosphate group and sugar, a hydration architecture analogous to that observed in MOE-modified RNA [2]. NMC, however, fails to establish this water network and instead creates an unfavorable electrostatic interaction between its carbonyl oxygen and the thymine O2 atom [2].

antisense oligonucleotide RNA binding affinity thermodynamic stability

Exonuclease Stability: 2'-O-NMA Guanosine Outperforms 2'-O-MOE at the 3'-Terminus

Oligonucleotides containing 2'-O-NMA modifications exhibit significantly enhanced nuclease stability relative to unmodified controls, with a half-life (t₁/₂) exceeding 24 hours [1]. Notably, in a direct comparative assessment, oligonucleotides bearing the 2'-O-NMA modification specifically at the 3'-terminus demonstrated enhanced exonuclease stability compared to 2'-O-MOE modified oligonucleotides at the same position [2]. This differential advantage at the 3'-end is particularly valuable for protecting oligonucleotides against 3'-exonuclease degradation, a primary clearance mechanism in biological fluids and tissues.

nuclease resistance exonuclease stability oligonucleotide stability

In Vivo Target mRNA Knockdown: 2'-O-NMA Guanosine Achieves Dose-Dependent PTEN Reduction Comparable to 2'-O-MOE with Equivalent Safety Profile

In a comprehensive comparative study, antisense oligonucleotides (ASOs) modified with 2'-O-NMA reduced expression of PTEN mRNA in vitro and in vivo in a dose-dependent manner that was statistically and biologically similar to that achieved by 2'-O-MOE modified ASOs [1]. Importantly, toxicity parameters including aspartate aminotransferase (AST), alanine aminotransferase (ALT), organ weights, and body weights remained normal in NMA-ASO-treated animal models, mirroring the favorable safety profile observed with MOE-ASO-treated animals [1]. The data establish that 2'-O-NMA confers the same therapeutic efficacy as the clinically validated MOE chemistry without introducing new toxicity concerns.

antisense oligonucleotide in vivo efficacy PTEN knockdown

Splice-Switching Potency in Neurological Disease Models: 2'-O-NMA Guanosine Confers 3–4× Greater Potency than 2'-O-MOE in SMN2 and SCN1A Splicing Modulation

In a direct comparison of splice-switching oligonucleotide (SSO) potency, an NMA-modified human candidate SSO (salanersen) demonstrated 3- to 4-fold greater potency than the MOE-modified SSO nusinersen (Spinraza®) in human SMN2 transgenic mice, a model of spinal muscular atrophy [1]. To establish generality, the same NMA chemistry was applied to modulation of SCN1A exon 20N splicing, a therapeutic strategy for Dravet syndrome, where an NMA-modified SSO exhibited 3.5-fold greater potency than STK-001, a MOE-modified SSO currently in clinical trials [1].

splice-switching oligonucleotide spinal muscular atrophy Dravet syndrome

High-Value Research Applications for Guanosine 2'-O-[2-(methylamino)-2-oxoethyl] Based on Comparative Evidence


Next-Generation Splice-Switching Oligonucleotide (SSO) Development Requiring Enhanced Potency

Researchers developing SSOs for neurological indications (e.g., spinal muscular atrophy, Dravet syndrome) should prioritize 2'-O-NMA guanosine incorporation over 2'-O-MOE when potency enhancement is the primary objective. The demonstrated 3- to 4-fold potency advantage of NMA-modified SSOs over MOE-modified counterparts in both SMN2 and SCN1A splicing models provides a clear, quantitative justification for selecting NMA chemistry [1]. This potency gain may enable lower dosing, extended dosing intervals, or improved therapeutic outcomes in preclinical development programs.

Antisense Oligonucleotide Programs Seeking MOE-Equivalent Efficacy with Alternative Intellectual Property or Synthetic Accessibility

For organizations developing therapeutic ASOs that require the validated efficacy and safety profile of second-generation 2'-O-MOE chemistry but may face intellectual property constraints or desire synthetic flexibility, 2'-O-NMA guanosine offers a direct substitute with equivalent RNA binding affinity and in vivo target knockdown activity [1]. The published data demonstrating that NMA-modified ASOs reduce PTEN mRNA in a dose-dependent manner indistinguishable from MOE-modified ASOs, while maintaining normal liver enzyme and organ weight parameters, supports the use of NMA as a drop-in replacement for MOE in antisense discovery programs [1].

Oligonucleotide Engineering Requiring Superior 3'-Terminal Exonuclease Protection

Investigators designing oligonucleotides for applications where 3'-exonuclease degradation is a primary stability concern should consider 2'-O-NMA guanosine for terminal positioning. The direct comparative evidence showing enhanced 3'-exonuclease stability of NMA-modified termini relative to MOE-modified termini provides a quantitative basis for selecting NMA over MOE specifically at the 3'-end [1]. This advantage is particularly relevant for unconjugated oligonucleotides, aptamers, or any application where terminal protection is critical for maintaining functional half-life.

Structural Biology and Biophysical Studies of 2'-O-Modified Nucleic Acid Hydration and Conformation

Structural biologists investigating the molecular basis of 2'-O-modification effects on nucleic acid conformation, hydration, and thermodynamic stability should procure 2'-O-NMA guanosine for its unique crystallographically characterized properties. The high-resolution crystal structure (PDB 1xux) reveals that NMA substituents adopt an extended C3'-endo conformation and trap structured water molecules via their carbonyl oxygen or amino nitrogen between the phosphate group and sugar [1]. This detailed structural understanding, combined with the stark functional divergence between NMA (affinity-enhancing) and the structurally similar NMC (affinity-reducing), makes NMA an invaluable tool compound for elucidating structure-activity relationships in 2'-O-modified nucleic acids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.